molecular formula C18H16N6O3S2 B4666499 ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate

Cat. No.: B4666499
M. Wt: 428.5 g/mol
InChI Key: RHOJAIZTIREOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate is a pyrimidine-based compound featuring a benzoxazole amino group at position 2 and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety at position 4.

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S2/c1-3-26-15(25)11-8-19-16(20-13(11)9-28-18-24-23-10(2)29-18)22-17-21-12-6-4-5-7-14(12)27-17/h4-8H,3,9H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOJAIZTIREOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CSC2=NN=C(S2)C)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate is a complex organic compound that exhibits significant biological activity. This compound integrates multiple heterocyclic moieties, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C18H19N3O4S2\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_4\text{S}_2

IUPAC Name

This compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of the benzoxazole and thiadiazole rings allows for potential interactions with enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in disease pathways.
  • Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Cell Signaling Modulation: It may influence signaling pathways associated with inflammation and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines. This compound is hypothesized to possess similar properties due to its structural analogies.

Antimicrobial Activity

Research has suggested that benzoxazole derivatives can exhibit antimicrobial properties. The thiazole moiety in the compound may enhance its efficacy against bacterial and fungal pathogens.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth in xenograft models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential antifungal activity
AntioxidantScavenges free radicals; protects neuronal cells from oxidative stress

Experimental Evidence

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines while promoting apoptosis through the activation of caspase pathways. Additionally, its antioxidant properties were evidenced by a reduction in reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of multiple heterocycles, which contribute to its biological activity. The molecular formula is C19H18N6O2C_{19}H_{18}N_6O_2, and it has a molecular weight of 362.4 g/mol. Its structural features include:

  • Benzoxazole moiety : Imparts pharmacological properties.
  • Pyrimidinecarboxylate : Offers a scaffold for further chemical modifications.
  • Thiadiazole linkage : Enhances biological activity through potential interactions with biological targets.

Synthetic Methodologies

The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate typically involves multi-step reactions that allow for the introduction of various functional groups. This versatility makes it an important intermediate in the synthesis of other heterocyclic compounds.

Key Synthetic Routes

  • Condensation Reactions : Utilizing 2-ethoxymethylidene derivatives with aminotetrazoles to form pyrimidine structures.
  • Nucleophilic Substitution : Allowing further functionalization at the pyrimidine ring to create a library of derivatives with varied biological activities.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth and may serve as potential antibiotics.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their utility in cancer therapy.

Case Studies

  • Antimicrobial Activity : A study tested several benzoxazole derivatives against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates compared to standard antibiotics.
  • Anticancer Activity : Research involving pyrimidine derivatives indicated that modifications at the 4-position enhanced selectivity towards cancer cells while reducing toxicity towards normal cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, such as pyrimidine cores, thiazole/thiadiazole substituents, or sulfonamide/ester functional groups. Key differences lie in substituent types, synthetic routes, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs
Compound Name & Source Core Structure Key Substituents Melting Point (°C) Yield (%) Purity (%) Notable Features
Target Compound Pyrimidine 2-(Benzoxazol-2-ylamino), 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl, ester Not reported Not reported Not reported Combines benzoxazole and thiadiazole-thio groups; potential for dual heterocyclic interactions.
Ethyl 2-(benzo[d]thiazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate Pyrimidine 2-(Benzothiazol-2-ylamino), 4-phenyl, ester 294–295 66.6 Not reported Higher melting point suggests strong crystal packing; benzothiazole may enhance stability.
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Pyrimidine 4-(Thiazol-5-yl), sulfonamide, cyano 254–255 67 98 Sulfonamide group may improve solubility; high purity and thermal stability.
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole 4-Cyano, 5-methyl-thiadiazole-thio, propanoyl 191.8 68.92 Not reported Thiadiazole-thio group analogous to target; pyrazole core alters binding affinity.
3-((5-Ethyl-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Pyrimidine 4-(Thiazol-5-yl), sulfonamide, ethyl 183–185 30 100 Lower melting point and yield; 100% purity highlights optimized synthesis.

Key Observations

Substituent Effects on Physicochemical Properties
  • Benzoxazole vs.
  • Thiadiazole-Thio vs. Sulfonamide : The thioether linkage in the target compound and contrasts with sulfonamide groups in . Sulfonamides often enhance water solubility but may reduce membrane permeability.
  • Melting Points: The target compound’s melting point is unreported, but analogs with sulfonamide or cyano groups (e.g., , 254–255°C) exhibit higher thermal stability than thiadiazole-thio derivatives (e.g., , 191.8°C), likely due to stronger intermolecular interactions.

Anticancer and Kinase Inhibition Potential

While direct bioactivity data for the target compound are absent, analogs with pyrimidine-thiazole scaffolds (e.g., ) are reported as CDK9 inhibitors, a target in oncology . The thiadiazole-thio group in and the target compound may modulate kinase selectivity due to its sulfur-rich structure, which often enhances metal-binding capacity.

Physicochemical Predictions

  • Solubility : The ester group in the target compound and may confer moderate lipophilicity, whereas sulfonamides () improve aqueous solubility.
  • Stability : The benzoxazole moiety’s electron-rich oxygen could increase metabolic stability compared to benzothiazole, as seen in related compounds .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis of this heterocyclic compound likely involves multi-step reactions, including:

  • Step 1: Formation of the pyrimidine core via cyclocondensation reactions, using reagents like thiourea or guanidine derivatives under reflux conditions (e.g., triethyl orthoformate as solvent) .
  • Step 2: Functionalization with benzoxazole and thiadiazole moieties through nucleophilic substitution or coupling reactions. Precise temperature control (80–120°C) and solvent selection (e.g., DMF or acetic acid) are critical to avoid side reactions .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC.
  • Optimize stoichiometry of heterocyclic building blocks to minimize byproducts .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to verify proton environments (e.g., benzoxazole NH at δ 10–12 ppm, pyrimidine carbons at δ 150–160 ppm) .
    • 2D NMR (HSQC, HMBC) to confirm connectivity between heterocycles .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced: How can structural contradictions in biological activity data be resolved?

Methodological Answer:
Discrepancies may arise from differences in assay conditions or target selectivity. To address this:

  • Comparative SAR Analysis:

    Compound VariationBiological ActivityKey Finding
    Thiadiazole-S-methylAnticancer (IC₅₀ = 2.1 µM)Enhanced kinase inhibition
    Benzoxazole-NH substitutionReduced antifungal activityHighlights role of NH in target binding
  • Targeted Assays: Conduct parallel assays (e.g., enzyme inhibition vs. cell viability) to decouple direct vs. indirect effects .

  • Computational Docking: Use molecular docking to predict binding modes and identify conflicting steric/electronic interactions .

Advanced: What computational strategies predict biological targets and reactivity?

Methodological Answer:

  • Target Prediction:
    • Generate SMILES/InChI descriptors for virtual screening against databases like ChEMBL or PubChem .
    • Use molecular dynamics simulations to assess stability in binding pockets (e.g., kinase ATP-binding sites) .
  • Reactivity Modeling:
    • Apply density functional theory (DFT) to calculate frontier molecular orbitals (FUMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
    • Simulate reaction pathways using quantum mechanical methods (e.g., Gaussian 16) to optimize synthetic routes .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on modular modifications:

  • Core Modifications:
    • Replace thiadiazole with triazole or oxadiazole to alter electronic properties .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoxazole ring to enhance metabolic stability .
  • Functional Group Screening:
    • Synthesize a library of analogs with variations in the carboxylate ester (e.g., ethyl → tert-butyl) to study lipophilicity-activity relationships .
  • High-Throughput Screening (HTS): Use automated platforms to test derivatives against panels of enzymes or cell lines .

Advanced: What methodologies elucidate interactions with biological targets?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Use ADP-Glo™ assays to quantify inhibition of kinases (e.g., EGFR, VEGFR) .
    • Antimicrobial Testing: Perform MIC assays against Gram-positive/-negative bacteria and fungi .
  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified targets .
    • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) of interactions .
  • In Silico Mutagenesis: Identify critical residues in target proteins using tools like Rosetta .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.